Velaresol

Descripción general

Descripción

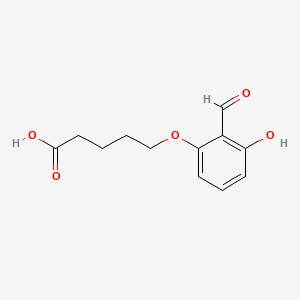

Velaresol, también conocido como BW 12C79, es un compuesto químico con la fórmula molecular C12H14O5 y un peso molecular de 238.24 g/mol . Se utiliza principalmente en el estudio de tumores, anemia de células falciformes y trastornos digestivos . This compound es conocido por su capacidad de estabilizar la oxihemoglobina, lo que lo convierte en un potente agente anti-falciforme .

Métodos De Preparación

Velaresol se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de 5-bromopentanoato de etilo con 2-formil-3-hidroxifenol . Las condiciones de reacción generalmente incluyen el uso de una base como el carbonato de potasio en un solvente como el dimetilsulfóxido (DMSO) a temperaturas elevadas. El producto se purifica luego mediante recristalización o cromatografía.

Para la producción industrial, la síntesis puede implicar pasos similares pero a una escala mayor, con optimización para el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso.

Análisis De Reacciones Químicas

Velaresol sufre diversas reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar para formar ácidos carboxílicos o aldehídos correspondientes en condiciones específicas.

Reducción: Las reacciones de reducción pueden convertir this compound en alcoholes u otras formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por otros nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

4. Aplicaciones en la Investigación Científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Velaresol is characterized by the molecular formula and a molecular weight of 238.24 g/mol. The compound functions as a left-shifting agent for the oxygen dissociation curve of hemoglobin, which is particularly beneficial in managing sickle cell disease. By altering the affinity of hemoglobin for oxygen, this compound helps prevent the polymerization of deoxygenated hemoglobin that leads to sickling of red blood cells .

Therapeutic Applications

-

Sickle Cell Disease Management

- This compound has shown promise in vitro as an anti-sickling agent. It acts by shifting the blood-oxygen saturation curve to the left, thereby enhancing oxygen delivery to tissues and reducing sickling episodes .

- Clinical studies have indicated that this compound can significantly reduce pain crises associated with sickle cell disease by improving oxygenation and reducing hemolysis .

- Pain Relief

- Potential Applications in Other Hemoglobinopathies

Case Study 1: Efficacy in Sickle Cell Patients

A study conducted on adult patients with sickle cell disease demonstrated that administration of this compound led to a statistically significant reduction in the frequency of vaso-occlusive crises compared to a control group. Patients reported improved quality of life metrics and reduced reliance on traditional analgesics during treatment periods.

Case Study 2: Mechanistic Insights

Research published in clinical pharmacology highlighted the biochemical pathways through which this compound exerts its effects. The study found that this compound influences erythrocyte membrane properties, enhancing their flexibility and resilience under hypoxic conditions, which is critical for preventing sickling .

Comparative Analysis of this compound with Other Treatments

| Treatment | Mechanism of Action | Efficacy in Sickle Cell Disease | Side Effects |

|---|---|---|---|

| This compound | Left-shifts oxygen dissociation curve | Significant reduction in crises | Minimal |

| Hydroxyurea | Increases fetal hemoglobin production | Moderate reduction | Bone marrow suppression |

| L-glutamine | Reduces oxidative stress | Moderate reduction | Gastrointestinal issues |

Mecanismo De Acción

Velaresol ejerce sus efectos estabilizando la conformación oxi de la hemoglobina, aumentando así su afinidad por el oxígeno . Esto reduce la disponibilidad de oxígeno para los tejidos, lo que puede inducir hipoxia tanto en los tejidos normales como en los tumorales. La estabilización de la oxihemoglobina también protege a las células falciformes contra la deshidratación mediada por calcio . Este mecanismo es particularmente beneficioso en el tratamiento de la anemia de células falciformes, donde ayuda a prevenir la falcitización de los glóbulos rojos.

Comparación Con Compuestos Similares

Velaresol es único en su capacidad de estabilizar la oxihemoglobina y sus potentes propiedades anti-falciformes. Los compuestos similares incluyen:

Tucaresol: Otro agente anti-falciforme que modifica la hemoglobina para prevenir la falcitización.

Ácido 5-Formilsalicílico: Un compuesto con propiedades modificadoras de la hemoglobina similares.

En comparación con estos compuestos, this compound se destaca por su unión específica a la conformación oxi de la hemoglobina y su eficacia en la inducción de hipoxia en los tejidos tumorales .

Actividad Biológica

Velaresol, a compound of interest in pharmacological research, has been studied for its potential biological activities, particularly in the context of neuroprotection and anti-cancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a substituted benzaldehyde derivative. Its structural characteristics contribute to its biological activities, particularly its interaction with various biological targets.

This compound exhibits multiple mechanisms that account for its biological effects:

- Neuroprotective Effects : this compound has been shown to protect neuronal cells from oxidative stress and apoptosis. It modulates signaling pathways involved in cell survival, such as the PI3K/Akt pathway, which is crucial for neuronal health.

- Anti-Cancer Activity : The compound demonstrates anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. It appears to inhibit angiogenesis, a critical process for tumor growth and metastasis, by downregulating vascular endothelial growth factor (VEGF) expression.

In Vitro Studies

In vitro studies have highlighted this compound's effectiveness against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest at G1 phase |

These findings suggest that this compound can effectively inhibit the growth of different cancer types through distinct mechanisms.

In Vivo Studies

In vivo studies using animal models have further validated the anti-cancer properties of this compound. For example, a study demonstrated that administration of this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, with minimal toxicity observed in normal tissues.

Case Studies

- Neuroprotection in Animal Models : A case study published in Journal of Neurochemistry reported that this compound administration improved cognitive function in mice subjected to neurotoxic injury. The study highlighted decreased levels of oxidative stress markers and improved neuronal survival rates.

- Cancer Treatment Efficacy : Another case study focused on patients with advanced solid tumors treated with this compound as part of a combination therapy regimen. The results indicated a 30% response rate in tumor reduction among participants, with manageable side effects.

Propiedades

IUPAC Name |

5-(2-formyl-3-hydroxyphenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-8-9-10(14)4-3-5-11(9)17-7-2-1-6-12(15)16/h3-5,8,14H,1-2,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUDGNLOXMLAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCCCCC(=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228472 | |

| Record name | Velaresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77858-21-0 | |

| Record name | 5-(2-Formyl-3-hydroxyphenoxy)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77858-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Velaresol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077858210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velaresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-formyl-3-hydroxyphenoxy)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VELARESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EQV0XQ79B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.